molecular formula C11H9Cl2NO B13204478 5-(Chloromethyl)-2-(3-chlorophenyl)-4-methyl-1,3-oxazole

5-(Chloromethyl)-2-(3-chlorophenyl)-4-methyl-1,3-oxazole

Cat. No.: B13204478
M. Wt: 242.10 g/mol
InChI Key: JWEJNJSKPDWCPN-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-(3-chlorophenyl)-4-methyl-1,3-oxazole is a synthetic organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a chloromethyl group, a chlorophenyl group, and a methyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(3-chlorophenyl)-4-methyl-1,3-oxazole typically involves the reaction of 3-chlorobenzoyl chloride with 2-amino-2-methyl-1-propanol to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The final step involves chloromethylation using formaldehyde and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-(3-chlorophenyl)-4-methyl-1,3-oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in research and industry.

Scientific Research Applications

5-(Chloromethyl)-2-(3-chlorophenyl)-4-methyl-1,3-oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(3-chlorophenyl)-4-methyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)-4-methyl-1,3-oxazole: Lacks the chloromethyl group, resulting in different reactivity and applications.

    5-Methyl-2-(3-chlorophenyl)-4-methyl-1,3-oxazole:

    5-(Bromomethyl)-2-(3-chlorophenyl)-4-methyl-1,3-oxazole: Contains a bromomethyl group, which can lead to different reactivity patterns compared to the chloromethyl derivative.

Uniqueness

The presence of both chloromethyl and chlorophenyl groups in 5-(Chloromethyl)-2-(3-chlorophenyl)-4-methyl-1,3-oxazole imparts unique chemical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form stable derivatives sets it apart from similar compounds.

Properties

Molecular Formula

C11H9Cl2NO

Molecular Weight

242.10 g/mol

IUPAC Name

5-(chloromethyl)-2-(3-chlorophenyl)-4-methyl-1,3-oxazole

InChI

InChI=1S/C11H9Cl2NO/c1-7-10(6-12)15-11(14-7)8-3-2-4-9(13)5-8/h2-5H,6H2,1H3

InChI Key

JWEJNJSKPDWCPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=CC(=CC=C2)Cl)CCl

Origin of Product

United States

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